molecular formula C9H14O3 B6278533 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 1378746-32-7

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid

Cat. No. B6278533
CAS RN: 1378746-32-7
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid, also known as 2-OHBCA, is an organic compound with a molecular formula of C7H14O3. It is a bicyclic monocarboxylic acid and is a derivative of the bicyclic hydroxyacid family. 2-OHBCA is an important intermediate in the synthesis of many other compounds, and it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is an organic compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid is not well understood. However, it is believed that it acts as an acid catalyst in the synthesis of these compounds. It is also believed to act as a proton donor, which can help to increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid are not well understood. However, it is believed that it may have some anti-inflammatory properties. It is also believed to have some antioxidant properties, which could help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Another advantage is that it is relatively inexpensive and can be easily obtained from commercial suppliers. However, one limitation is that it is a hazardous compound and should be handled with care. In addition, it is a reactive compound and can be easily contaminated with other compounds.

Future Directions

There are several potential future directions for the use of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid. One potential direction is the use of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid in the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is the development of new synthetic methods for the synthesis of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid. In addition, further research could be conducted to better understand the biochemical and physiological effects of 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid. Finally, 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid could be used as a starting material for the synthesis of other organic compounds, such as polymers, dyes, and surfactants.

Synthesis Methods

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid can be synthesized through several methods. One method is through the condensation of a diol with an acyl chloride. This method involves the reaction of a diol and an acyl chloride, such as ethyl chloroacetate, in the presence of a base such as potassium carbonate. The reaction produces 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid and a byproduct, such as ethyl alcohol. Another method is through the reaction of an aldehyde and an acid chloride. This method involves the reaction of an aldehyde, such as acetaldehyde, and an acid chloride, such as ethyl chloroacetate, in the presence of a base, such as potassium carbonate. The reaction produces 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid and a byproduct, such as ethyl alcohol.

Scientific Research Applications

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid has been used in many scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid has been used in the synthesis of other organic compounds, such as polymers, dyes, and surfactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid' involves the conversion of a bicyclic compound to a carboxylic acid through a series of chemical reactions.", "Starting Materials": [ "Bicyclo[2.2.1]hept-2-ene", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Acetic anhydride", "Acetic acid", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Bicyclo[2.2.1]hept-2-ene is reacted with bromine to form 2-bromo-bicyclo[2.2.1]heptane.", "2-bromo-bicyclo[2.2.1]heptane is treated with sodium hydroxide to form 2-hydroxy-bicyclo[2.2.1]heptane.", "2-hydroxy-bicyclo[2.2.1]heptane is reacted with acetic anhydride to form 2-acetoxy-bicyclo[2.2.1]heptane.", "2-acetoxy-bicyclo[2.2.1]heptane is hydrolyzed with hydrochloric acid to form 2-hydroxy-bicyclo[2.2.1]heptane-2-carboxylic acid.", "2-hydroxy-bicyclo[2.2.1]heptane-2-carboxylic acid is treated with sodium bicarbonate to form the sodium salt of the carboxylic acid.", "The sodium salt of the carboxylic acid is acidified with hydrochloric acid to form the final product, 2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid.", "The final product is purified by recrystallization from a suitable solvent such as methanol, ethanol, or diethyl ether." ] }

CAS RN

1378746-32-7

Product Name

2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}acetic acid

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

0

Origin of Product

United States

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